![molecular formula C24H21NO4 B11279435 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B11279435.png)
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a benzyloxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base to introduce the benzyloxy group via nucleophilic substitution.
Attachment of the Methoxyphenyl Group: This can be done using a coupling reaction, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the benzofuran core.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide and a base like sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthetic Routes and Characterization
The synthesis of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available benzofuran derivatives and methoxyphenyl amines.
- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Numerous studies have investigated the anticancer activity of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (Liver Cancer) | 12.5 | Induces apoptosis through mitochondrial pathways |
MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest in S-phase |
HCT116 (Colon Cancer) | 10.0 | Inhibition of proliferation via apoptosis |
The compound's anticancer mechanism primarily involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Escherichia coli | 32 µg/mL | Bactericidal |
Staphylococcus aureus | 16 µg/mL | Bacteriostatic |
Candida albicans | 64 µg/mL | Antifungal |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Preclinical Studies
A preclinical study conducted by Matiichuk et al. evaluated the efficacy of various benzofurancarboxamides, including this compound, against a panel of cancer cell lines. The study found that this compound exhibited potent anticancer activity, leading to its selection for further development in the National Cancer Institute's screening program .
Structure-Activity Relationship Analysis
Research into the structure-activity relationship (SAR) of benzofurancarboxamides has provided insights into how modifications to the chemical structure can enhance biological activity. The presence of the benzyloxy group and methoxy substitution on the phenyl ring appears to play a critical role in increasing potency against cancer cells .
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)benzoxazole: Similar in structure but lacks the benzyloxy group.
2-(2-hydroxyphenyl)benzoxazole: Similar photophysical properties but different functional groups.
Uniqueness
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H25NO3. The structural configuration includes a benzofuran core substituted with a benzyloxy group and a methoxyphenyl moiety, contributing to its potential biological activity.
Antimicrobial Activity
Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. In particular, compounds with structural similarities to this compound have demonstrated efficacy against various bacterial strains.
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
Compound A | 8 | Antitubercular |
Compound B | 3.12 | Antifungal |
Compound C | 0.78 | Antibacterial |
Studies indicate that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antimicrobial activity, particularly against Mycobacterium tuberculosis and fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various benzofuran derivatives have been reported to inhibit tumor cell proliferation through mechanisms such as tubulin polymerization disruption and apoptosis induction.
Compound | IC50 (μM) | Cancer Type |
---|---|---|
Compound X | 4.1 ± 0.1 | Non-small cell lung cancer |
Compound Y | 5.08 ± 0.16 | Breast cancer |
Compound Z | 6.92 ± 0.21 | Colon cancer |
In particular, the compound's ability to induce G2/M phase cell cycle arrest has been linked to its interaction with tubulin, disrupting microtubule organization .
Case Study 1: Antimycobacterial Activity
A study synthesized a series of benzofuran derivatives, including compounds structurally related to this compound. Among these, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains, indicating strong antitubercular properties .
Case Study 2: Anticancer Mechanism
Another investigation focused on the mechanism of action of benzofuran derivatives in breast cancer cells. The study revealed that these compounds could downregulate anti-apoptotic proteins and induce cell death via apoptosis, showcasing their potential as therapeutic agents in cancer treatment .
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C24H21NO4/c1-16-23(24(26)25-20-10-6-7-11-22(20)27-2)19-14-18(12-13-21(19)29-16)28-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,26) |
InChI Key |
WBWIYUVWUDWHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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